

Protocol for the Guanidinylation of Primary Amines with Amino(imino)methanesulfonic Acid

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Compound of Interest					
Compound Name:	Amino(imino)methanesulfonic acid				
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Application Note

The guanidinium group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. The targeted introduction of this functional group, known as guanidinylation, is a critical transformation in medicinal chemistry and drug development. **Amino(imino)methanesulfonic acid** has emerged as a valuable reagent for the direct guanidinylation of primary amines, offering a straightforward method for the synthesis of guanidine-containing compounds. This document provides a detailed protocol for this reaction, including the preparation of the reagent and its application in the guanidinylation of primary amines, exemplified by the conversion of amino acids to their corresponding guanidino acids.

Experimental Protocols Preparation of Amino(imino)methanesulfonic Acid and its Analogs

Amino(imino)methanesulfonic acid and its N-substituted analogs can be synthesized by the oxidation of the corresponding thioureas.[1] A representative procedure for the preparation of (ethylamino)(ethylimino)methanesulfonic acid is detailed below.[2]

Materials:



- N,N'-Diethylthiourea
- Sodium molybdate dihydrate
- Hydrogen peroxide (30%)
- Water
- Sodium bisulfite
- Dry ice/isopropanol bath

Procedure:

- To a mixture of N,N'-diethylthiourea (43 g, 322 mmol) and sodium molybdate dihydrate (208 mg, 0.9 mmol) in water (425 mL), cooled to 0-5°C, add hydrogen peroxide (30%, 103 mL, 0.45 mol) dropwise.
- Control the exothermic reaction by using a dry ice/isopropanol bath to maintain the temperature.
- After the addition is complete, stir the solution at a temperature below 10°C for 1 hour and then at room temperature for 20 hours.[2]
- Cool the reaction mixture to 10°C and quench the excess oxidant by the addition of solid sodium bisulfite.[2]
- Filter the solution. The resulting aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid can be used in the subsequent guanidinylation step without further purification.[2]

Guanidinylation of a Primary Amine (Lysine-Containing Peptide)

This protocol describes the direct guanidinylation of the primary amine on the side chain of a lysine residue within a peptide.[2]

Materials:



- Boc-Lys-Pro-D-AlaNH2 (or other primary amine substrate)
- Aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid (prepared as described above)
- Ammonium hydroxide (28%)
- Water
- · Ethyl acetate
- Methanol
- Heptane

Procedure:

- Dissolve the lysine-containing peptide in the aqueous solution of (ethylamino) (ethylimino)methanesulfonic acid.
- Adjust the pH of the reaction mixture to 11.2 using 28% ammonium hydroxide.
- Stir the reaction mixture at room temperature for 48 hours.
- After 48 hours, adjust the pH to 7 with an appropriate acid.
- Extract the aqueous solution twice with 30 mL of ethyl acetate.
- Combine the ethyl acetate extracts, wash twice with 10 mL of water, and concentrate to dryness in vacuo.
- Dissolve the resulting oil in 20 mL of methanol and add it to 200 mL of water.
- Evaporate the methanol in vacuo.
- Wash the remaining aqueous solution twice with 20 mL of heptane.
- Evaporate the aqueous solution to dryness in vacuo.



- Add 10 mL of ethyl acetate to the residue and evaporate to dryness again.
- Dissolve the resulting solid in 25 mL of ethyl acetate and heat to no more than 40°C.
- Add heptane until the solution becomes cloudy and then cool to 10°C.
- Collect the precipitate by vacuum filtration to yield the N,N'-diethylhomoarginine containing peptide.

Data Presentation

The following table summarizes the quantitative data for the guanidinylation of a lysine-containing peptide with (ethylamino)(ethylimino)methanesulfonic acid.

Substrate	Product	Yield	Purity (HPLC)	Reference
Boc-Lys-Pro-D- AlaNH2	Boc-N,N'- diethylhomoargin ine-Pro-D- AlaNH2	85%	97%	[2]

Visualizations

Experimental Workflow for Guanidinylation





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Caption: Experimental workflow for the preparation of the guanidinylating reagent and the subsequent guanidinylation of a primary amine.

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References

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